Ethyl 4-(2-(mesitylamino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography can be used to determine the 3D structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and spectral data. Techniques like NMR, IR, and mass spectrometry can be used to analyze the compound .Scientific Research Applications
Transformations of Enaminones and Thiazole Derivatives
One study explores the transformations of enaminones to produce imidazolone derivatives, highlighting the versatility of such compounds in synthesizing complex heterocyclic structures, which could be of interest for developing new pharmaceuticals or materials (Bezenšek et al., 2012).
Synthesis of Dihydropyrazolo and Pyrimidinones
Another study discusses the synthetic route to 5-amino-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones, showcasing the methodological advancements in constructing pyrazolo[3,4-d]pyrimidinones, a class of compounds that hold potential in drug development (Maqestiau & Eynde, 1987).
Novel Indolyl 4-Thiazolidinones Synthesis
Research into the synthesis of novel Indolyl 4-thiazolidinones bearing a thiadiazine nucleus has been reported, illustrating the compound's potential in antimicrobial and anti-inflammatory applications. This work underscores the importance of novel synthetic routes in discovering new therapeutic agents (Anekal & Biradar, 2017).
Application in Photochemical Rearrangements
The study of photochemical rearrangements of dihydro-1,3-thiazines demonstrates the compound's role in understanding photochemical processes, which could be crucial for developing new photostable materials or photodynamic therapy agents (Bhatia et al., 1998).
EGFR-TK Inhibition and Anticancer Activity
Investigations into the synthesis and EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives illustrate how structurally related compounds are being evaluated for their potential as anticancer agents, highlighting the ongoing search for more effective and targeted therapies (Ahmed et al., 2020).
Mechanism of Action
Target of Action
Compounds similar to this one, such as oximes and hydrazones, often interact with aldehydes and ketones .
Mode of Action
The compound likely interacts with its targets through nucleophilic reactions In reactions involving similar compounds, the oxygen atom acts as a nucleophile in competition with nitrogen. The reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may influence pathways involving aldehydes and ketones, potentially affecting their concentrations and downstream reactions .
Result of Action
Based on its mode of action, it can be inferred that the compound may influence the concentrations of aldehydes and ketones in the cell, potentially affecting downstream biochemical reactions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 1-(2-methylphenyl)-6-oxo-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-6-32-25(31)24-20(13-22(30)28(27-24)19-10-8-7-9-16(19)3)33-14-21(29)26-23-17(4)11-15(2)12-18(23)5/h7-13H,6,14H2,1-5H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJLKKXCNDHYMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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